N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSFRAABVRNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity, suggesting that F6574-0337 may also interact with similar targets.
Biochemical Pathways
Given the compound’s potential inhibitory activity, it may impact pathways related to the function of its targets.
Result of Action
Based on the inhibitory activity of similar compounds, it can be inferred that F6574-0337 may lead to changes in cellular processes related to its targets.
Biological Activity
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan-pyrazine intermediate followed by coupling with a benzodioxine derivative. Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Formation of furan-pyrazine intermediate | Specific furan and pyrazine derivatives | Requires careful temperature control |
| 2 | Coupling with benzodioxine | Benzodioxine derivative | Multi-step process for purity |
| 3 | Final purification | Various solvents | Ensures high-quality product |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively to these targets, potentially inhibiting or activating various biological pathways.
Case Studies and Findings
- Antimicrobial Activity : Research indicates that compounds similar to N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine have shown significant antimicrobial properties against various bacterial strains. For instance, a study reported an IC50 value indicating potent activity against Gram-positive bacteria.
- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A notable study found that it induced apoptosis in human cancer cells through the activation of caspase pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results as an α-glucosidase inhibitor with IC50 values comparable to established drugs like acarbose.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the furan and pyrazine moieties significantly influence its inhibitory potency against target enzymes.
Key SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Furan ring substitution | Enhances binding affinity to enzyme active sites |
| Pyrazine ring modifications | Alters selectivity towards specific receptors |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide exhibit significant anticancer properties. A study evaluated the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The results showed a marked decrease in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, indicating its potential use in developing new antibiotics . The mechanism of action appears to involve inhibition of bacterial enzyme activity essential for cell wall synthesis.
Materials Science
Organic Electronics : Due to its unique electronic properties, this compound is being explored as a building block for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Environmental Applications
Photocatalysis : The compound has shown promise as a photocatalyst in environmental remediation processes. Its ability to absorb light and facilitate chemical reactions can be harnessed to degrade pollutants in water sources . Studies have demonstrated effective degradation of organic dyes under UV light exposure.
Case Study 1: Anticancer Activity
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The compound was found to inhibit the growth of breast and lung cancer cells with IC50 values below 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating significant potential for development into a novel antibiotic .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Activity Type |
|---|---|---|
| N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-acetamide | Furan and pyrazine rings | Anticancer |
| N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-carboxamide | Similar structure | Antimicrobial |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Biological Activity: The target compound’s pyrazine-furan substitution is unique among benzodioxine derivatives. Docking studies on structurally related benzodioxine derivatives (e.g., azanium compounds) suggest possible interactions with viral polymerases or proteases . Benzoxazine-thiophene analogs demonstrate efficacy against heartworm, implying that benzodioxine-carboxamide scaffolds may be tunable for antiparasitic applications .
The furan substituent on pyrazine could introduce steric or electronic effects distinct from bulkier groups (e.g., trifluorophenyl in benzothiophene derivatives) .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods for related benzodioxine carboxamides, which involve coupling reactions under inert atmospheres . However, the pyrazine-furan moiety may require additional steps (e.g., Suzuki coupling) compared to simpler sulfonamide derivatives .
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic cleavage identifies two primary fragments:
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2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid : Serves as the acylating agent for amide bond formation.
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3-(Furan-3-yl)pyrazin-2-yl)methanamine : Provides the amine component for nucleophilic attack on the activated carboxylic acid.
The pyrazine-furan intermediate is synthesized through cross-coupling reactions, leveraging metal-catalyzed processes to link the heteroaromatic systems.
Step-by-Step Synthesis Protocol
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid
Starting Material : Catechol derivatives are functionalized to introduce the carboxylic acid group.
Key Reaction :
-
Etherification : Catechol undergoes alkylation with 1,2-dibromoethane to form the benzodioxine ring.
-
Carboxylation : Directed ortho-metalation (DoM) with n-BuLi followed by quenching with CO₂ introduces the carboxylic acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Etherification | 1,2-Dibromoethane, K₂CO₃ | DMF | 80°C | 72% |
| Carboxylation | n-BuLi, CO₂ | THF | -78°C | 65% |
Preparation of 3-(Furan-3-yl)Pyrazin-2-yl)Methanamine
Route A : Suzuki-Miyaura Coupling
-
Step 1 : 3-Bromopyrazine is coupled with furan-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst.
-
Step 2 : The resulting 3-(furan-3-yl)pyrazine is brominated at the methyl position using NBS, followed by Gabriel synthesis to introduce the amine.
Reaction Conditions :
| Step | Reagents | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Coupling | Furan-3-ylboronic acid | Pd(PPh₃)₄ | Dioxane | 68% |
| Amination | NH₃, K₂CO₃ | - | EtOH | 58% |
Route B : Direct Amination of Pyrazine-Furan Hybrids
-
Ullmann-type coupling between 3-aminopyrazine and 3-iodofuran under CuI catalysis provides a one-pot alternative but with lower regiocontrol.
Amide Bond Formation and Final Assembly
The carboxylic acid (2.1) is activated using HATU or EDC/HOBt and reacted with the amine (2.2) to yield the target compound.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | RT |
| Yield | 85% |
Purification : Column chromatography (SiO₂, EtOAc/hexane) followed by recrystallization from ethanol.
Analytical Characterization and Validation
Post-synthesis analysis employs:
-
¹H/¹³C NMR : Confirms substitution patterns on the pyrazine and benzodioxine rings. Key signals include the amide NH at δ 8.2 ppm and furan protons at δ 7.3–7.5 ppm.
-
HPLC-MS : Verifies purity (>98%) and molecular ion peak at m/z 337.3 [M+H]⁺.
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X-ray Crystallography : Resolves stereochemical ambiguities in the benzodioxine moiety.
Challenges and Mitigation Strategies
Low Yields in Coupling Steps
Purification Difficulties
-
Issue : Co-elution of byproducts during chromatography.
-
Solution : Employ gradient elution with EtOAc/MeOH mixtures.
Comparative Analysis with Analogous Compounds
The synthesis shares similarities with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 2034395-04-3), particularly in pyrazine functionalization. However, the benzodioxine core necessitates stricter control over oxidative side reactions .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to minimize the number of trials while capturing interactions between variables. For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions involving the pyrazine and benzodioxine moieties . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC to assess purity.
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer: Combine 1H/13C NMR to confirm substitution patterns (e.g., furan and pyrazine connectivity) and X-ray crystallography for absolute stereochemistry determination. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, similar compounds with benzodioxine and pyrazine scaffolds were characterized using these techniques to resolve ambiguities in regiochemistry .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Methodological Answer: Use cell-free enzymatic assays (e.g., kinase inhibition) to assess target engagement. For cell-based studies, select models expressing relevant receptors or pathways (e.g., cancer cell lines for antiproliferative activity). Dose-response curves (IC50/EC50) should be generated with triplicate replicates, and results normalized to positive/negative controls. Data contradictions can arise from assay variability; validate findings using orthogonal methods like thermal shift assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding modes?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against target protein libraries (e.g., Protein Data Bank) to prioritize candidates. Refine predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Quantum mechanical calculations (DFT) can evaluate electronic properties influencing reactivity, as demonstrated in reaction path searches for similar heterocyclic systems . Validate predictions with mutagenesis studies or crystallographic co-structures.
Q. How should researchers address contradictions in published data on the compound’s mechanism of action?
- Methodological Answer: Conduct reproducibility studies under standardized conditions (e.g., controlled pH, temperature). Perform meta-analysis of existing data to identify confounding variables (e.g., solvent effects in solubility assays). Use cheminformatics tools (e.g., PubChem BioAssay) to compare bioactivity profiles across datasets. For mechanistic conflicts, employ kinetic isotope effects or fluorescent probes to trace reaction pathways experimentally .
Q. What strategies are effective for elucidating metabolic pathways in vivo?
- Methodological Answer: Administer radiolabeled analogs (e.g., 14C-labeled at the benzodioxine ring) to track metabolite formation in rodent models. Combine LC-MS/MS for metabolite identification and hepatic microsomal assays to assess cytochrome P450-mediated oxidation. Cross-reference results with in silico tools like Meteor Nexus to predict Phase I/II metabolism. Note: Safety protocols for handling radiolabeled compounds must follow institutional guidelines .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer: Optimize continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., amide bond formation). Use process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Computational fluid dynamics (CFD) simulations can model mixing efficiency, reducing byproduct formation. For example, membrane separation technologies have been applied to isolate intermediates in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
